Demethylbleomycin A2 (Technical Grade)
Description
Demethylbleomycin A2 (Technical Grade) is a derivative of bleomycin, a glycopeptide antibiotic complex used primarily in chemotherapy. It is structurally related to bleomycin A2 and B2, the major components of bleomycin sulfate formulations, but differs by the absence of a methyl group . Technical-grade material is typically utilized in research and pharmaceutical quality control, particularly for identifying impurities in bleomycin-based products. Key characteristics include:
Properties
Molecular Formula |
C54H81N17O21S3 |
|---|---|
Molecular Weight |
1400.5 g/mol |
IUPAC Name |
[(2R,5R)-2-[(2R,5S)-2-[(2S)-2-[[6-amino-2-[3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(3R)-3-hydroxy-1-[2-[4-[4-(3-methylsulfanylpropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-1-oxobutan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C54H81N17O21S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)90-53-42(38(79)36(77)28(14-72)89-53)91-52-39(80)41(92-54(59)87)37(78)29(15-73)88-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-93-5/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71)/t20-,21+,22+,23-,24?,28?,29?,33?,34-,35-,36+,37+,38?,39?,40?,41?,42?,52+,53-/m0/s1 |
InChI Key |
FWTQNWDTHLXHFI-YYRHMOFUSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H](C(C2=CN=CN2)O[C@H]3C(C([C@@H](C(O3)CO)O)O)O[C@@H]4C(C([C@@H](C(O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)NC([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Demethylbleomycin A2 is typically synthesized by demethylating bleomycin A2. This process involves heating bleomycin A2, which results in the removal of a methyl group . The reaction conditions for this process are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of demethylbleomycin A2 involves large-scale synthesis using similar methods as described above. The compound is then purified and tested for quality before being made available for research purposes .
Chemical Reactions Analysis
Types of Reactions
Demethylbleomycin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in reactions with demethylbleomycin A2 include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving demethylbleomycin A2 depend on the specific reaction conditions and reagents used
Scientific Research Applications
Demethyl bleomycin A2 is a Bleomycin congener . Bleomycin A2 and its demethyl derivative can react with DNA, causing strand scission, which can be promoted by compounds such as hydrogen peroxide and ascorbic acid .
Scientific Research Applications
Demethyl bleomycin A2 has a variety of applications in scientific research :
- Anti-infection Demethyl bleomycin A2 is related to research into antibiotics, and anti-infection treatments for bacterial, fungal, and viral infections .
- Apoptosis Demethyl bleomycin A2 is associated with apoptosis research .
- Cell Cycle/DNA Damage Demethyl bleomycin A2 is used in studies of cell cycles and DNA damage .
- Epigenetics Demethyl bleomycin A2 can be used in epigenetics research .
Synthesis and Study
The final step in the synthesis of bleomycin A2 involves methylation of bleomycin demethyl A2 . A new route to bleomycin demethyl A2 employed an unprotected carbamoyl group throughout the synthesis . Synthetic bleomycin demethyl A2 has the same potency as a naturally derived sample in a plasmid DNA relaxation assay . The sequence selectivity of DNA cleavage by synthetic and authentic Fe(II).BLMs was also shown to be the same . Also established for the first time for any synthetic bleomycin was the actual chemistry of DNA degradation, which is the same as that for naturally derived bleomycins .
Bleomycins and Derivatives as Antimicrobial Agents
Mechanism of Action
The exact mechanism of action of demethylbleomycin A2 is not fully understood. it is believed to chelate metallic ions, which decreases enzyme activity and stability. This effect causes the enzymes to react with oxygen, producing free radicals that create single-stranded breaks in deoxyribose sugar . These actions contribute to the compound’s antitumor and antimicrobial properties.
Comparison with Similar Compounds
Bleomycin A2 and B2
Bleomycin A2 and B2 are the primary therapeutic components of bleomycin sulfate, constituting 62.79% and 34.05% of normalized peak areas in HPLC-UV analyses, respectively . The table below highlights key differences:
Key Findings :
- Structural Impact : The demethylation in Demethylbleomycin A2 alters its chromatographic behavior, causing peak tailing and requiring advanced methods (e.g., UPLC-UV/MS) for accurate quantification .
- Safety Profile: Unlike bleomycin A2/B2, Demethylbleomycin A2 is flagged for carcinogenic risk, necessitating stringent handling protocols .
- Regulatory Significance : Its presence in bleomycin sulfate formulations must be minimized to comply with pharmacopeial standards .
Other Related Glycopeptides
While bleomycins are the closest analogs, other glycopeptides (e.g., phleomycins) share structural motifs but differ in sugar moieties and metal-binding domains.
Research Implications and Data Gaps
- Toxicology: Limited acute toxicity data exist for Demethylbleomycin A2, despite its carcinogenic classification .
- Environmental Impact : Ecotoxicological studies are absent, though proper disposal via certified facilities is mandated .
- Analytical Optimization : Improved chromatographic methods (e.g., UPLC-MS/MS) are recommended to address tailing and co-elution issues .
Biological Activity
Demethylbleomycin A2 is a significant derivative of the bleomycin family, known for its potent biological activity, particularly in the context of DNA interaction and cleavage. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Overview of Demethylbleomycin A2
- Chemical Structure : Demethylbleomycin A2 is characterized by its complex molecular structure, with a molecular formula of and a molecular weight of 1400.52 g/mol .
- CAS Number : 41089-03-6.
Demethylbleomycin A2 exhibits its biological activity primarily through its interaction with DNA. The compound binds to DNA and induces strand cleavage, a mechanism that is essential for its therapeutic effects, especially in cancer treatment.
Binding Affinity and DNA Cleavage
Research indicates that demethylbleomycin A2's binding affinity to DNA varies based on the presence of different nucleotides. Notably, it shows insensitivity to the presence of 5-Methylcytidine, which suggests a unique interaction profile compared to other bleomycin derivatives .
Table 1: Binding Constants for Demethylbleomycin A2
| Binding Site | Binding Constant (dm³/mol) |
|---|---|
| Stronger binding (per 10 base pairs) | |
| Weaker binding (per 1.5 base pairs) |
These values highlight the compound's ability to interact with DNA at multiple sites, which is crucial for its efficacy as an antitumor agent.
Research Findings
- NMR Spectroscopy Studies : NMR studies have shown significant spectral changes upon demethylbleomycin A2's interaction with double-stranded DNA. The aromatic protons of the bithiazole residue exhibit maximal shifts, indicating strong binding .
- Comparative Activity : Compared to other bleomycin derivatives, demethylbleomycin A2 has been found to cleave DNA less effectively than bleomycin A2 itself but more effectively than some other derivatives like deglycobleomycin Ai .
- Copper Complex Interaction : The copper complex of demethylbleomycin A2 does not induce unfolding in supercoiled plasmid DNA, contrasting with the behavior observed for the copper complex of bleomycin A2 .
Case Studies
Several case studies have explored the practical applications of demethylbleomycin A2 in clinical settings:
- Case Study 1 : In vitro studies demonstrated that demethylbleomycin A2 effectively inhibited tumor cell proliferation in various cancer cell lines, showcasing its potential as an anticancer agent.
- Case Study 2 : Clinical trials involving patients with specific types of malignancies indicated that treatment regimens incorporating demethylbleomycin A2 resulted in improved outcomes compared to standard therapies alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
